molecular formula C26H27N5 B11285785 1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11285785
M. Wt: 409.5 g/mol
InChI Key: RWVLWCCBISGOCB-UHFFFAOYSA-N
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Description

3-ISOPROPYL-1-[4-(4-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that features a piperazine moiety, a pyrido[1,2-a][1,3]benzimidazole core, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ISOPROPYL-1-[4-(4-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multiple steps, including the formation of the piperazine ring, the construction of the pyrido[1,2-a][1,3]benzimidazole core, and the introduction of the cyanide group. Common synthetic routes include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-ISOPROPYL-1-[4-(4-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-ISOPROPYL-1-[4-(4-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ISOPROPYL-1-[4-(4-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its combination of a piperazine ring, a pyrido[1,2-a][1,3]benzimidazole core, and a cyanide group.

Properties

Molecular Formula

C26H27N5

Molecular Weight

409.5 g/mol

IUPAC Name

1-[4-(4-methylphenyl)piperazin-1-yl]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C26H27N5/c1-18(2)21-16-25(30-14-12-29(13-15-30)20-10-8-19(3)9-11-20)31-24-7-5-4-6-23(24)28-26(31)22(21)17-27/h4-11,16,18H,12-15H2,1-3H3

InChI Key

RWVLWCCBISGOCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C(C)C

Origin of Product

United States

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